REACTION_SMILES
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[Cl:35][C:36]([Cl:37])([Cl:38])[Cl:39].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[C:9](=[O:12])[O:8][CH2:7]2)([F:13])[F:14].[N:23]#[C:24][C:25]([N:26]=[N:27][C:28]([C:29]#[N:30])([CH3:31])[CH3:32])([CH3:33])[CH3:34].[O:15]=[C:16]1[N:17]([Br:22])[C:18](=[O:19])[CH2:20][CH2:21]1>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[C:9](=[O:12])[O:8][CH:7]2[Br:22])([F:13])[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCc2ccc(C(F)(F)F)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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O=C1OC(Br)c2ccc(C(F)(F)F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |